molecular formula C4H5NO B13515083 But-2-ynamide

But-2-ynamide

Cat. No.: B13515083
M. Wt: 83.09 g/mol
InChI Key: STSBIYSZXHSXHH-UHFFFAOYSA-N
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Description

But-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by a carbon-carbon triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This unique structure endows ynamides with distinctive reactivity and stability, making them valuable building blocks in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-ynamide typically involves the coupling of an alkyne with an amide. One common method is the reaction of a haloenamide with an alkyne in the presence of a base. For example, the reaction of N-alkynylamide with a haloenamide under basic conditions can yield this compound . Another method involves the use of alkynylboron reagents and amides, which can be catalyzed by copper salts .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable one-step synthetic methods from inexpensive starting materials. This approach not only reduces costs but also simplifies the purification process, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of But-2-ynamide involves its unique reactivity due to the polarized triple bond. This polarization allows this compound to participate in both nucleophilic and electrophilic reactions. The electron-withdrawing group on the nitrogen atom stabilizes the intermediate species formed during these reactions, facilitating various transformations . In biological systems, this compound derivatives can act as covalent inhibitors by forming stable bonds with target proteins, thereby modulating their activity .

Biological Activity

But-2-ynamide, a compound with the chemical formula C₄H₅NO, has garnered attention for its diverse biological activities, particularly in drug discovery and organic synthesis. This article explores its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a unique structure combining an alkyne and an amide group, which contributes to its reactivity and biological activity. The presence of the ynamide functionality allows it to mimic specific functional groups found in natural products, facilitating the synthesis of complex molecules.

1. Enzyme Inhibition

This compound has been identified as a significant electrophile in the development of covalent inhibitors targeting specific enzymes, notably Bruton’s tyrosine kinase (BTK). The compound's ability to form stable covalent bonds with nucleophilic residues in proteins enables it to modulate enzyme function effectively. This characteristic is crucial for designing targeted therapies in various diseases, including cancers where BTK plays a critical role.

2. Antimicrobial and Anticancer Properties

Research indicates that this compound and related compounds exhibit potential antimicrobial and anticancer activities. However, comprehensive studies are still needed to elucidate these effects fully. Preliminary findings suggest that these compounds may disrupt cellular processes in pathogens and cancer cells, highlighting their potential as therapeutic agents.

3. Protein Modification

This compound has shown promise in modifying cysteine residues in proteins. For instance, studies demonstrated that biotinylated derivatives of this compound could selectively modify cysteine-containing proteins without affecting other disulfide bonds. This selectivity is vital for developing antibody-drug conjugates (ADCs) and other targeted therapies .

Synthesis Methods

Several synthetic routes have been developed for preparing this compound, which include:

  • Amination Reactions : Utilizing copper or palladium catalysts to facilitate the transformation of various nitrogen nucleophiles into ynamides.
  • Cycloaddition Reactions : Employing this compound as a precursor for synthesizing complex cyclic structures through cycloaddition reactions .

Case Study 1: Inhibition of SARS-CoV-2 Protease

A study evaluated the efficacy of this compound derivatives as inhibitors of the SARS-CoV-2 3CL protease. The most reactive compounds demonstrated IC50 values significantly lower than non-covalent inhibitors, indicating that modifications to the ynamide structure could enhance antiviral activity .

Case Study 2: Enzyme Interaction Studies

In another investigation, this compound was used to probe enzyme interactions, revealing its potential as a covalent modifier that influences enzyme activity through irreversible binding mechanisms. This study emphasized its relevance in pharmacological research and drug design .

Comparison with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
ButyneSimple alkyneLacks amide functionality; primarily a building block.
Ynamides (General)Alkyne bonded to nitrogenDiverse reactivity; this compound has specific electrophilic properties.
N-Benzyl-N-(cyanomethyl)this compoundContains cyano groupEnhanced reactivity due to additional functional groups; used in complex synthesis.
N-(1-Methyl-2-phenylpiperidin-4-yl)this compoundContains piperidine moietyIncreased complexity; potential for different biological activities.

Properties

IUPAC Name

but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-2-3-4(5)6/h1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSBIYSZXHSXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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